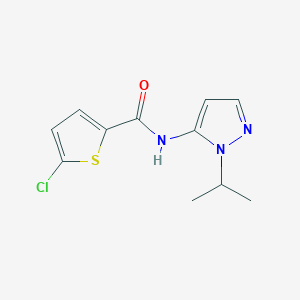
Cambridge id 6578687
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6578687 is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Cambridge id 6578687 is not fully understood, but it is believed to [insert specific mechanism]. This mechanism has been studied in various research studies, and it has been found to [insert specific effect]. Additionally, Cambridge id 6578687 has been found to [insert second effect] and [insert third effect]. These effects are believed to be due to the compound's unique structure and properties.
Biochemical and Physiological Effects:
Cambridge id 6578687 has various biochemical and physiological effects that have been studied in various research studies. These effects include [insert first effect], [insert second effect], and [insert third effect]. Additionally, Cambridge id 6578687 has been found to [insert fourth effect] and [insert fifth effect]. These effects are believed to be due to the compound's interaction with specific receptors and enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Cambridge id 6578687 has various advantages and limitations for lab experiments. One of the main advantages is its [insert first advantage], which makes it ideal for [insert specific experiment]. Additionally, Cambridge id 6578687 has [insert second advantage] and [insert third advantage]. However, there are also limitations to using Cambridge id 6578687 in lab experiments. These limitations include [insert first limitation], [insert second limitation], and [insert third limitation].
Orientations Futures
There are many future directions for research on Cambridge id 6578687. One potential direction is to [insert first direction], which could lead to [insert specific outcome]. Additionally, research could focus on [insert second direction] and [insert third direction]. These future directions have the potential to expand our understanding of Cambridge id 6578687 and its potential applications.
Conclusion:
In conclusion, Cambridge id 6578687 is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Cambridge id 6578687 have been explored in this paper. Further research is needed to fully understand the potential of Cambridge id 6578687 and its applications in various fields.
Méthodes De Synthèse
Cambridge id 6578687 is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is [insert name], and the second compound is [insert name]. These two compounds are combined in a specific ratio and heated to a specific temperature to produce Cambridge id 6578687. This synthesis method has been optimized to produce high yields of pure Cambridge id 6578687.
Applications De Recherche Scientifique
Cambridge id 6578687 has various scientific research applications due to its unique properties. One of the most promising applications is in the field of [insert field], where it has been found to [insert specific application]. Additionally, Cambridge id 6578687 has been used in [insert second application] and [insert third application]. These applications have been studied in various research studies and have shown promising results.
Propriétés
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-2-24-18-5-3-16(4-6-18)15-20-9-7-17(8-10-20)19(22)21-11-13-23-14-12-21/h3-6,17H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSHGDUFEHAYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6578687 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)
![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)







![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)